molecular formula C13H20N2O B1210389 Ethylmethylglycinexylidide CAS No. 74634-66-5

Ethylmethylglycinexylidide

Cat. No.: B1210389
CAS No.: 74634-66-5
M. Wt: 220.31 g/mol
InChI Key: OTLWVFWFTXURLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmethylglycinexylidide can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthesis typically involves the reaction of acetamide with 2,6-dimethylphenyl and ethylmethylamino groups under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Ethylmethylglycinexylidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethylmethylglycinexylidide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethylmethylglycinexylidide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethylmethylglycinexylidide can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Uniqueness: Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3/h6-8H,5,9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWVFWFTXURLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225616
Record name Ethylmethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74634-66-5
Record name Ethylmethylglycinexylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074634665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylmethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3WX5BY994
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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